molecular formula C12H23N3O6 B1337069 (S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate CAS No. 84794-58-1

(S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate

Cat. No.: B1337069
CAS No.: 84794-58-1
M. Wt: 305.33 g/mol
InChI Key: OIXCZCRTUYQFFJ-MKXDVQRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate is a useful research compound. Its molecular formula is C12H23N3O6 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of H-Ala-Ala-Ala-OME acetate is the pancreatic elastase . This enzyme plays a crucial role in the digestion of proteins by breaking down the peptide bonds.

Mode of Action

H-Ala-Ala-Ala-OME acetate interacts with pancreatic elastase by serving as a substrate . It undergoes enzymatic hydrolysis, which results in the breakdown of the compound and the release of the constituent amino acids.

Biochemical Pathways

The compound is involved in the proteolytic pathway . As a tripeptide, it is hydrolyzed by pancreatic elastase into individual amino acids, which can then be absorbed and utilized by the body. The breakdown of this compound also helps in the determination of the esterase and peptidase activities of pancreatic elastase .

Result of Action

The hydrolysis of H-Ala-Ala-Ala-OME acetate by pancreatic elastase results in the release of individual amino acids. These amino acids can then be absorbed and utilized by the body for various functions, including protein synthesis .

Action Environment

The action of H-Ala-Ala-Ala-OME acetate is influenced by environmental factors such as pH and temperature. For instance, the activity of pancreatic elastase, and thus the hydrolysis of the compound, would be optimal at the physiological pH and temperature of the human body . Furthermore, the compound’s solubility and stability could be affected by the presence of other substances in the environment .

Properties

IUPAC Name

acetic acid;methyl (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4.C2H4O2/c1-5(11)8(14)12-6(2)9(15)13-7(3)10(16)17-4;1-2(3)4/h5-7H,11H2,1-4H3,(H,12,14)(H,13,15);1H3,(H,3,4)/t5-,6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXCZCRTUYQFFJ-MKXDVQRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)OC)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84794-58-1
Record name L-Alanine, L-alanyl-L-alanyl-, methyl ester, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84794-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-L-alanyl-L-alanyl)-O-methyl-L-alanine monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.